Chembl4564638
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Overview
Description
Synthesis Analysis
This would involve a review of any known methods for synthesizing the compound, including reaction conditions and yields .Molecular Structure Analysis
This would involve a detailed look at the compound’s molecular structure, possibly using tools like MolView or ChemSpider to visualize the molecule .Chemical Reactions Analysis
This would involve a study of how the compound reacts with other chemicals, including any known reaction mechanisms .Physical and Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Applications in Crop Protection Research
(Gaulton et al., 2015) discuss the use of ChEMBL data in crop protection research, highlighting its utility in identifying active chemical scaffolds against specific targets, de-convoluting potential targets of phenotypic assays, and identifying potential targets/pathways for safety liabilities.
Inclusion of Diverse Bioactivity Data
The paper by (Gaulton et al., 2016) describes the expansion of ChEMBL to include a variety of bioactivity data, such as data from neglected disease screening, crop protection, drug metabolism, and bioactivity data from patents.
Bioactivity Database for Drug Discovery
(Gaulton et al., 2011) elaborate on ChEMBL as an open data database containing extensive information on bioactivity measurements, which is valuable across a wide range of chemical biology and drug-discovery research problems.
Enhancements in Database Functionality
The 2013 update of ChEMBL, discussed in (Bento et al., 2013), focuses on improvements like comprehensive tracking of compounds through clinical development, richer data models for drug targets, and methods for identifying reliable data.
Web Services for Drug Discovery Data
(Davies et al., 2015) highlight how ChEMBL web services facilitate programmatic access to drug discovery data, enabling integration into applications and workflows relevant to chemical biology and drug discovery.
Direct Deposition of Bioassay Data
(Mendez et al., 2018) discuss recent improvements in ChEMBL, including more robust capture and representation of assay details and a new data deposition system that allows updating and deposition of supplementary data.
Supporting Drug Discovery and Chemical Biology
(Hersey et al., 2019) provide an overview of ChEMBL as a chemogenomic database, facilitating the translation of genomic information into effective new drugs.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-butyl-11-[2-(4-methoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-3-4-10-22-18(26)17-15(9-11-29-17)24-19(22)21-23(20(24)27)12-16(25)13-5-7-14(28-2)8-6-13/h5-9,11H,3-4,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAPNVWGEDOEDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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